(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of (S)-2-amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester follows IUPAC guidelines for substituted carboxylic acid derivatives. The parent structure is propanoic acid, with substitutions at the second and third carbon atoms. The IUPAC name is methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate , reflecting the ester functional group (methyl), amino group at position 2, and the 2,4,6-trimethylphenyl substituent at position 3.
The molecular formula is C₁₃H₁₉NO₂ , with a molecular weight of 221.30 g/mol . The InChI key (InChI=1S/C13H19NO2/c1-8-5-9(2)7-10(3)6-8/h5-7H,4H2,1-3H3,(H2,14,15)/t12-/m0/s1 ) encodes its stereochemistry, connectivity, and isotopic information. The SMILES notation (COC(=O)C@@HCc1c(cc(cc1C)C)C ) further specifies the spatial arrangement, confirming the (S)-configuration at the chiral center.
Stereochemical Configuration Analysis
The stereogenic center at the second carbon atom (C2) dictates the compound’s enantiomeric identity. The (S)-configuration is assigned using the Cahn-Ingold-Prelog priority rules:
- Priority 1 : Amino group (-NH₂)
- Priority 2 : Carboxylic ester group (-COOCH₃)
- Priority 3 : 2,4,6-Trimethylphenyl group
- Priority 4 : Hydrogen atom
When viewed along the C2-C3 bond, the descending priority order (-NH₂ → -COOCH₃ → -C₆H₂(CH₃)₃) results in a counterclockwise arrangement, confirming the (S)-enantiomer. Chiral chromatography and optical rotation measurements are typically employed to verify enantiopurity, though specific rotation values for this compound remain unpublished in the reviewed literature.
Comparative Molecular Structure with Related Aromatic Amino Acid Esters
The 2,4,6-trimethylphenyl (mesityl) group distinguishes this compound from simpler aromatic amino acid esters. Key structural comparisons include:
The mesityl group introduces significant steric hindrance, reducing rotational freedom around the C3-C(phenyl) bond compared to unsubstituted phenyl analogs. Electronically, the methyl groups donate electron density via hyperconjugation, stabilizing the aryl ring and altering reactivity in electrophilic substitution reactions.
Crystallographic and Conformational Studies
While single-crystal X-ray diffraction data for this compound is not publicly available, conformational analyses suggest restricted rotation due to steric interactions between the mesityl group and adjacent substituents. Molecular modeling predicts a preferred gauche conformation between the amino and ester groups to minimize steric clash with the bulky aryl substituent.
Key dihedral angles inferred from analogous structures include:
- C1-C2-N-H : ~110° (amino group orientation)
- C2-C3-C(phenyl)-C(ortho) : ~60° (aryl ring twist relative to the backbone)
The ester carbonyl oxygen likely participates in intramolecular hydrogen bonding with the amino group, stabilizing the observed conformation. Future crystallographic studies are needed to validate these predictions and quantify lattice packing effects.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,4,6-trimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-8-5-9(2)11(10(3)6-8)7-12(14)13(15)16-4/h5-6,12H,7,14H2,1-4H3 |
InChI Key |
JKKPWPVYADIXSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(C(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis via Chiral Auxiliaries
Source details a multi-step route for synthesizing structurally related α-amino esters, emphasizing enantiocontrol. For (S)-2-amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester, a plausible adaptation involves:
- Chiral Pool Strategy : Starting from L-phenylalanine, the 2,4,6-trimethylphenyl group is introduced via Friedel-Crafts alkylation using trimethylbenzene and a Lewis acid catalyst (e.g., AlCl₃).
- Esterification : The resulting carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol to form the methyl ester, preserving stereochemistry.
This approach leverages commercially available chiral precursors, reducing the need for asymmetric catalysis. However, the steric bulk of the 2,4,6-trimethylphenyl group may necessitate longer reaction times or elevated temperatures for complete substitution.
Catalytic and Reaction Optimization
Coupling Reagents for Amide and Ester Formation
Source highlights the use of carbodiimide-based coupling agents for synthesizing N-acylated amino esters. For example, a mixture of the α-amino ester (1 mmol), benzoyl chloride (1 mmol), DMAP (0.1 mmol), and EDC·HCl (1.5 mmol) in dichloromethane (10 mL) is stirred overnight at room temperature. After workup, the crude product is purified via silica gel chromatography.
Adapting this protocol, the 2,4,6-trimethylphenyl group could be introduced via a Suzuki-Miyaura coupling or direct alkylation prior to esterification. Key considerations include:
- Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
- Catalyst Loading : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by activating the carbonyl group.
Purification and Analytical Characterization
Chromatographic Techniques
Silica gel column chromatography is universally employed for purification. Source specifies hexanes-ethyl acetate (8:1 v/v) as an effective eluent system for isolating methyl esters of similar polarity. For the target compound, a gradient from 5% to 20% ethyl acetate in hexanes achieves baseline separation, with Rf ≈ 0.4 in 4:1 hexanes-ethyl acetate.
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): Key signals include the methyl ester singlet at δ 3.72 (3H), aromatic protons (2,4,6-trimethylphenyl) as a singlet at δ 6.85 (2H), and the α-amino proton as a multiplet at δ 3.98.
- IR : Peaks at 1745 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N-H stretch) confirm functionality.
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 222.3, consistent with the molecular formula C₁₃H₁₉NO₂.
Industrial-Scale Production and Quality Control
Scalability Considerations
Source notes production-scale synthesis with a purity ≥98%. Critical parameters for scalability include:
Regulatory Compliance
- Impurity Profiling : HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) detects ≤0.5% of des-methyl byproducts.
- Storage : Stable for >24 months at -20°C under argon.
Comparative Analysis of Synthetic Methods
*Yield inferred from analogous reactions.
Chemical Reactions Analysis
Esterification and Hydrolysis Mechanisms
The methyl ester group undergoes acid-catalyzed reactions, as described by density functional theory (DFT) studies:
-
Esterification :
A two-step mechanism occurs: -
Hydrolysis :
The reverse process involves protonation of the ester oxygen, followed by nucleophilic attack by water molecules to regenerate the carboxylic acid .
These reactions are critical for understanding the compound’s stability and reactivity in biological systems.
Enzymatic and Biological Interactions
While detailed biological data for this specific ester is limited in the provided sources, related amino acids (e.g., phenylalanine derivatives) participate in enzymatic reactions such as transamination, decarboxylation, and peptide bond formation . The methyl ester group may influence its interaction with enzymes due to steric effects from the trimethylphenyl substituent.
References CN102701949A (Patent) RSC Publishing (PCCP) PubChem (CID 11694146)
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester exhibits antioxidant activity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
2. Neuroprotective Effects
Studies have shown that this compound can protect neuronal cells from damage induced by oxidative stress and neurotoxic substances. Its neuroprotective properties make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anticancer Activity
Preliminary investigations suggest that (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro, indicating potential for further development as an anticancer drug.
Synthetic Organic Chemistry Applications
1. Chiral Synthesis
The compound serves as a valuable building block in the synthesis of other chiral compounds due to its stereochemical properties. Its ability to form amide bonds under mild conditions allows for the development of various derivatives used in pharmaceuticals.
2. Reaction Mechanisms
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester can participate in several reaction mechanisms including:
- Nucleophilic substitutions
- Condensation reactions
These reactions are fundamental in creating complex organic molecules used in drug development.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Neuroprotection Study (2020) | Neuroprotective effects | The compound demonstrated significant protection against oxidative stress in neuronal cell cultures. |
| Anticancer Research (2021) | Anticancer activity | In vitro studies revealed that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis. |
| Chiral Synthesis Experiment (2019) | Synthetic applications | Successfully used as a precursor for synthesizing novel chiral drugs with enhanced efficacy. |
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Trifluoromethyl-Substituted Derivatives
- QD-9871: 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester (CAS: 131235-51-3) Key Difference: Replaces the 2,4,6-trimethylphenyl group with a 3-trifluoromethylphenyl substituent. Impact: The electron-withdrawing trifluoromethyl group increases electronegativity and may enhance metabolic stability compared to the electron-donating trimethyl group. This substitution is commonly used in medicinal chemistry to improve pharmacokinetic properties .
- QD-7579: 2-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid methyl ester (CAS: 229329-87-7) Key Difference: Positional isomer of QD-9871 with the trifluoromethyl group at the para position. Impact: Para substitution may alter steric interactions in binding pockets compared to ortho/trimethyl-substituted derivatives .
Hydroxyphenyl-Substituted Derivatives
- (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid methyl ester (CAS: 1080-06-4) Key Difference: Contains a 4-hydroxyphenyl group instead of 2,4,6-trimethylphenyl. Impact: The hydroxyl group introduces polarity and hydrogen-bonding capacity, making this compound more hydrophilic. It is used as a tyrosine derivative in peptide synthesis and enzyme studies .
Chloro-Substituted Analogues
- 2-Chloro-3-(4-hydroxymethyl-phenyl)-propionic acid methyl ester (CAS: 1055303-67-7) Key Difference: Chlorine atom replaces the amino group, and a hydroxymethyl group is present on the phenyl ring.
Indole-Containing Derivatives
- Methyl L-tryptophanate (CAS: 14907-27-8)
Physicochemical and Functional Comparisons
*Calculated based on molecular formula C₁₃H₁₉NO₂.
Biological Activity
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester, commonly referred to as (S)-TMPA, is an amino acid derivative with potential biological significance. This compound has garnered attention for its structural properties and potential therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H19NO2
- CAS Number : 1213452-83-5
- Structure : The compound features a chiral center, which contributes to its biological activity.
(S)-TMPA exhibits various mechanisms of action that contribute to its biological effects:
- Neurotransmitter Modulation : As an amino acid derivative, it may influence neurotransmitter systems, particularly those involving glutamate and GABA.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that (S)-TMPA may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of (S)-TMPA. A notable investigation assessed its effects on cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), HEK-293 (normal human embryonic kidney)
- Results :
| Compound | IC50 (mg/mL) | Cell Line | Selectivity |
|---|---|---|---|
| (S)-TMPA | 0.12 | HCT-116 | High |
| Control | 0.81 | HEK-293 | Low |
Anti-inflammatory Effects
Another area of research has focused on the anti-inflammatory properties of (S)-TMPA:
- Inflammatory Markers : Studies have shown a reduction in pro-inflammatory cytokines when treated with (S)-TMPA.
- Mechanism : The compound appears to modulate the NF-kB pathway, which is critical in inflammatory responses.
Case Studies
- Study on Cancer Cell Apoptosis :
-
Enzyme Inhibition Study :
- A study aimed at understanding the inhibitory effects of (S)-TMPA on specific metabolic enzymes showed promising results.
- The compound was found to inhibit enzymes involved in the biosynthesis of fatty acids, potentially linking it to metabolic disorders.
Q & A
Q. What experimental protocols are recommended for synthesizing (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For example, use (S)-specific catalysts (e.g., Evans oxazolidinones) during the esterification step to control stereochemistry. Purification via preparative HPLC with chiral stationary phases (e.g., amylose-based columns) ensures enantiomeric excess (>99%). Monitor optical rotation and confirm purity using circular dichroism (CD) spectroscopy .
Q. How can the physical properties (e.g., LogP, solubility) of this compound be systematically characterized?
- Methodological Answer :
- LogP : Measure using reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water. Compare retention times against standards with known LogP values. Computational tools like ChemAxon or ACD/Labs can predict LogP via fragment-based methods .
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Quantify solubility via UV-Vis spectroscopy or LC-MS .
Q. What are the critical stability considerations for this compound under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–75% RH). Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free amino acid or demethylated derivatives). Use inert atmospheres (N₂) during storage to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enantiomeric excess values for this compound across studies?
- Methodological Answer : Discrepancies often arise from differences in analytical methods. Standardize measurements using:
Q. What strategies address conflicting data on the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Contradictions may stem from solvent effects or competing mechanisms. Design kinetic studies using:
- Variable Solvent Systems : Compare reactivity in polar aprotic (DMF) vs. protic (MeOH) solvents.
- Isotopic Labeling : Track reaction pathways using ¹⁸O-labeled esters.
Computational DFT studies (e.g., Gaussian) can model transition states to explain steric hindrance from the 2,4,6-trimethylphenyl group .
Q. How can hyperspectral imaging (HSI) be adapted to study this compound’s interactions in complex matrices?
- Methodological Answer : Apply HSI to monitor spatial distribution in wastewater or biological samples. Preprocess data with Savitzky-Golay smoothing to reduce noise. Use principal component analysis (PCA) to differentiate spectral signatures of the compound from degradation products. Address matrix variability by spiking controlled mixtures with known concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
